1,3-Benzoxazol-6-amine

Description

Properties

IUPAC Name |

1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYIRVSPPOOPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342743 | |

| Record name | 1,3-Benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177492-52-3 | |

| Record name | 1,3-Benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzoxazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Benzoxazol-6-amine: Core Properties and Applications

Abstract: 1,3-Benzoxazol-6-amine is a heterocyclic aromatic amine that serves as a pivotal structural motif and key building block in medicinal chemistry and materials science. As a "privileged scaffold," its unique electronic and structural properties make it a cornerstone for the development of targeted therapeutics, particularly kinase inhibitors.[1][2] This technical guide provides an in-depth analysis of the fundamental physicochemical properties, spectral characteristics, synthesis, and reactivity of this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific endeavors. This document synthesizes field-proven insights with established scientific principles to offer a comprehensive resource for laboratory applications.

Core Molecular and Physical Properties

This compound, a member of the benzoxazole family, is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, with an amine substituent at the 6-position.[3] This fusion imparts significant chemical stability, while the amino group provides a reactive handle for extensive functionalization.

Physicochemical Data

The core properties of this compound are summarized in the table below. While an experimentally determined melting point is not consistently reported in peer-reviewed literature, data from related isomers are provided for context.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O | [4] |

| Molecular Weight | 134.14 g/mol | [4] |

| CAS Number | 177492-52-3 | [4] |

| Appearance | Solid (predicted) | [4] |

| Melting Point | Data not available. For comparison, 2-Aminobenzoxazole: 128-133 °C. | [5][6] |

| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol; limited solubility in water. | [7] |

| InChI Key | ZJYIRVSPPOOPCL-UHFFFAOYSA-N | [4] |

| SMILES | Nc1ccc2ncoc2c1 | [4] |

Molecular Structure

The structure of this compound features a planar bicyclic system. The amino group at the C-6 position significantly influences the electron density of the aromatic ring, directing the reactivity of the molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-Amino-2-(3-aminophenyl)benzoxazole | CAS 313502-13-5 [benchchem.com]

- 3. 2-アミノベンゾオキサゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. eMolecules 6-METHYL-1,3-BENZOXAZOL-2-AMINE | 188063-14-1 | | 250mg, Quantity: | Fisher Scientific [fishersci.com]

- 6. Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis | MDPI [mdpi.com]

- 7. jocpr.com [jocpr.com]

Introduction: The Significance of the Benzoxazole Scaffold

An In-Depth Technical Guide to the Physicochemical Characteristics of 1,3-Benzoxazol-6-amine

The benzoxazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic properties make it a valuable building block for designing molecules with specific biological activities, including antifungal, antioxidant, and anticancer properties.[1][3] this compound, a key derivative, serves as a versatile intermediate for further functionalization, particularly at the 6-position amine group, allowing for the synthesis of targeted therapeutic agents and molecular probes.[4]

This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, offering researchers and drug development professionals a foundational understanding of its properties. The methodologies and interpretations presented herein are grounded in established analytical principles, providing a framework for robust and reliable characterization.

Molecular Identity and Physical Properties

Accurate identification and understanding of basic physical properties are the cornerstones of any chemical investigation. These parameters dictate handling, storage, and appropriate solvent systems for subsequent experimental work.

Core Identifiers

The unambiguous identification of this compound is established through its universally recognized chemical identifiers.

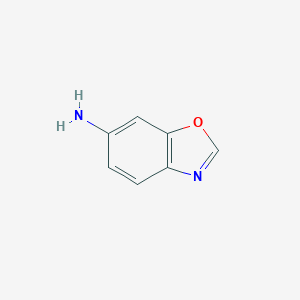

Caption: Chemical Structure of this compound.

Table 1: Core Identifiers for this compound

| Property | Value | Source(s) |

| CAS Number | 177492-52-3 | |

| Molecular Formula | C₇H₆N₂O | [5] |

| Molecular Weight | 134.14 g/mol | [5] |

| InChI Key | ZJYIRVSPPOOPCL-UHFFFAOYSA-N | |

| Canonical SMILES | Nc1ccc2ncoc2c1 |

Physical State and Solubility

The physical properties of this compound are consistent with a substituted aromatic amine.

Table 2: Physical Properties of this compound

| Property | Observation | Significance & Causality | Source(s) |

| Appearance | Orange to brown solid | The color is typical for aromatic amines, which can oxidize over time. The solid state at room temperature is expected given its molecular weight and planar structure allowing for efficient crystal packing. | [6] |

| Melting Point | 88 °C | This relatively sharp melting point suggests a crystalline solid of reasonable purity. It is a critical parameter for identity confirmation and purity assessment. | [6] |

| Solubility | Slightly soluble in water. Soluble in DMSO. | The primary amine and heterocyclic nitrogen offer sites for hydrogen bonding, granting slight aqueous solubility. However, the dominant aromatic structure limits this. Its solubility in polar aprotic solvents like DMSO is expected and makes it a suitable solvent for NMR analysis and biological assays. | [6][7] |

| Storage | Store at 2–8 °C under inert gas (Nitrogen or Argon) | The amine functionality is susceptible to air oxidation, which can lead to discoloration and degradation. Cool, dark, and inert conditions are essential to maintain the compound's integrity. | [6][8] |

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides a detailed fingerprint of the molecule's structure. A multi-technique approach (NMR, IR, MS) is essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR are critical.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic region (typically 6.5-8.5 ppm) will display a characteristic splitting pattern for the three protons on the benzene ring and one proton on the oxazole ring. The two amine protons (-NH₂) will typically appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will differentiate the carbons of the fused ring system.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Expected IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Rationale | Source(s) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400–3250 (two bands) | This pair of bands is a hallmark of a primary amine (-NH₂). | [10] |

| Primary Amine | N-H Bend (scissoring) | 1650–1580 | This bending vibration further confirms the presence of the primary amine group. | [10] |

| Aromatic Ring | C=C Stretch | 1600–1450 (multiple bands) | These absorptions are characteristic of the benzene ring within the benzoxazole system. | [11] |

| Heterocycle | C=N Stretch | ~1650 | The carbon-nitrogen double bond within the oxazole ring gives a characteristic stretch. | [12] |

| Aromatic Amine | C-N Stretch | 1335–1250 | The stretching of the bond between the aromatic ring and the amine nitrogen is a key identifier. | [10] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern, which aids in structural confirmation.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight (134.14). High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₇H₆N₂O).

-

Fragmentation: The benzoxazole ring is relatively stable.[1] Fragmentation in EI-MS often involves the loss of small, stable molecules like HCN or CO from the heterocyclic ring.[13] Predicted collision cross-section (CCS) data can also be used for identification in ion mobility-mass spectrometry techniques.[14]

Chemical Properties and Reactivity

Acidity and Basicity (pKa)

Chemical Stability and Reactivity

-

Stability: As noted, the compound is sensitive to air oxidation, necessitating storage under inert gas.[6][8] The aromaticity of the benzoxazole system provides considerable thermodynamic stability.[1]

-

Reactivity: The amine group is the primary site for synthetic modification, readily undergoing reactions such as acylation, alkylation, and diazotization. The aromatic ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing amine and benzoxazole moieties. These reactive handles make it a valuable synthon for building more complex molecules.[4]

Experimental Protocols

The following protocols provide a standardized approach to verifying the key physicochemical properties of a sample of this compound.

Protocol: Melting Point Determination

-

Preparation: Ensure the sample is dry and finely powdered.

-

Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat rapidly to about 15-20 °C below the expected melting point (88 °C). Then, reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

-

Validation: A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Protocol: Spectroscopic and Spectrometric Analysis

Caption: General analytical workflow for characterization.

-

NMR Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to an NMR tube. The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its residual water peak does not obscure the aromatic region.

-

IR Sample Preparation (KBr Pellet): Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

-

MS Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the sample in a suitable volatile solvent like methanol, acetonitrile, or a mixture thereof. The solution can be introduced into the mass spectrometer via direct infusion or an LC system.

Protocol: Representative Synthesis

The synthesis of substituted benzoxazoles often involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, followed by cyclization.[4][15]

Sources

- 1. Benzoxazole - Wikipedia [en.wikipedia.org]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-苯并恶唑-6-胺 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 177492-52-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 177492-52-3|Benzo[d]oxazol-6-amine|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. spectrabase.com [spectrabase.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. PubChemLite - this compound (C7H6N2O) [pubchemlite.lcsb.uni.lu]

- 15. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Benzoxazol-6-amine: Solubility and Melting Point

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzoxazol-6-amine is a heterocyclic amine containing a benzoxazole core, a scaffold of significant interest in medicinal chemistry and drug discovery. The therapeutic potential and developability of any bioactive compound are fundamentally governed by its physicochemical properties. Among these, solubility and melting point are paramount, influencing everything from reaction kinetics and formulation to bioavailability and purity assessment. This guide provides a comprehensive overview of the solubility and melting point of this compound, offering both established data and detailed, field-proven methodologies for their determination. The protocols described herein are designed to be self-validating, grounded in authoritative standards to ensure scientific rigor and reproducibility.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physical and chemical characteristics. For heterocyclic compounds like this compound, understanding these properties is not merely a formality but a cornerstone of rational drug design.[1] The benzoxazole moiety is a "privileged scaffold," appearing in a wide array of biologically active compounds, which underscores the importance of thoroughly characterizing its derivatives.[1]

Melting point serves as a crucial indicator of a compound's purity and identity. A sharp and defined melting range is often the first hallmark of a pure substance, while a depressed and broad melting range can signify the presence of impurities.[2] This parameter is vital during chemical synthesis, purification, and quality control of active pharmaceutical ingredients (APIs).

Solubility , particularly aqueous solubility, is a critical determinant of a drug candidate's fate. Poor solubility can lead to low absorption and erratic bioavailability, ultimately hindering its therapeutic efficacy.[3] Therefore, a comprehensive understanding of a compound's solubility profile in various solvents is essential for designing appropriate formulations and predicting its in vivo behavior.

This guide will delve into the specifics of the melting point and solubility of this compound, providing a robust framework for its evaluation.

Melting Point of this compound

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This physical constant is invaluable for both identification and purity assessment.

Reported Melting Point

The melting point of this compound has been reported to be 88 °C .[4] It is important to note that this value serves as a benchmark. Experimental values may vary slightly depending on the purity of the sample and the methodology used for determination.

Causality Behind Experimental Choices in Melting Point Determination

The accurate determination of a melting point is not a passive observation but a controlled experiment. The choices made during this process are critical for obtaining a reliable and reproducible result. The United States Pharmacopeia (USP) General Chapter <741> provides a standardized methodology for melting range analysis, which serves as an authoritative reference.[5][6][7]

-

Sample Preparation: The substance must be finely powdered and thoroughly dried. Moisture can act as an impurity, depressing the melting point.

-

Capillary Packing: A consistent and tightly packed sample column (typically 2.5-3.5 mm high) in a capillary tube of specified dimensions ensures uniform heat distribution.[6]

-

Heating Rate: A slow and controlled heating rate, typically 1 °C per minute, is crucial as the melting range is approached.[5][6] A rapid heating rate can lead to an erroneously broad and elevated melting range due to a lag in heat transfer from the heating block to the sample and the thermometer.

Authoritative Protocol for Melting Point Determination (Adapted from USP <741> Class Ia)

This protocol describes a self-validating system for the determination of the melting range of this compound.

Apparatus:

-

Melting point apparatus with a heating block and a means for controlled heating.

-

Calibrated thermometer or temperature sensor.

-

Capillary tubes (10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).[6]

Procedure:

-

Sample Preparation: Finely powder the dry this compound.

-

Capillary Loading: Charge the capillary tube with the powdered sample to a height of 2.5-3.5 mm, ensuring tight packing by tapping the tube on a hard surface.[6]

-

Initial Heating: Place the heating block at a temperature approximately 10 °C below the expected melting point of 88 °C.

-

Sample Insertion: Once the temperature has stabilized, insert the capillary tube into the heating block.

-

Ramped Heating: Heat at a rate of approximately 1 °C per minute.

-

Observation: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the clear point). The interval between these two temperatures is the melting range.

Trustworthiness: The reliability of this protocol is ensured by regular calibration of the apparatus using certified reference standards with melting points bracketing the expected melting point of the test compound.

Caption: Workflow for Melting Point Determination.

Solubility Profile of this compound

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. For drug development professionals, understanding solubility is critical for formulation, dosing, and predicting bioavailability.

General Solubility Characteristics

This compound is reported to be slightly soluble in water .[4] Its chemical structure, featuring a polar amine group and a largely aromatic, heterocyclic system, suggests a nuanced solubility profile:

-

Polar Protic and Aprotic Solvents: The presence of the amine group and the nitrogen and oxygen heteroatoms in the benzoxazole ring allows for hydrogen bonding, suggesting probable solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO).

-

Non-Polar Solvents: Due to its significant aromatic character, some solubility in non-polar organic solvents might be expected, though likely limited.

Quantitative Solubility Data

While extensive quantitative data for this compound is not widely published, data for a structurally similar compound, 1,3-Benzoxazole-6-carboxylic acid, indicates a solubility of 4.8 mg/mL (29.42 mM) in DMSO. This suggests that DMSO is a suitable solvent for preparing stock solutions of benzoxazole derivatives. It is a common practice in drug discovery to first dissolve compounds in DMSO to create high-concentration stock solutions, which are then diluted into aqueous buffers for biological assays.

| Compound | Solvent | Solubility |

| This compound | Water | Slightly soluble[4] |

| 1,3-Benzoxazole-6-carboxylic acid | DMSO | 4.8 mg/mL (29.42 mM) |

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In the context of drug discovery, it is crucial to differentiate between thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a solvent. It is determined by allowing the solid compound to equilibrate with the solvent over an extended period (often 24 hours or more) until the concentration of the dissolved compound in the supernatant is constant. The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Kinetic Solubility: This is determined by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs. This method is faster and more amenable to high-throughput screening but can often overestimate the true solubility due to the formation of supersaturated solutions.

For lead optimization and formulation development, determining the thermodynamic solubility is paramount for accurate characterization.

Authoritative Protocol for Thermodynamic Aqueous Solubility Determination (Shake-Flask Method, adapted from OECD Guideline 105)

This protocol provides a reliable method for determining the thermodynamic solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, PBS).

Materials:

-

This compound (solid)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess should be visible to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the aqueous buffer to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Centrifuge the vial at a high speed to pellet any remaining suspended particles.

-

Sampling: Carefully collect an aliquot of the clear supernatant.

-

Dilution and Quantification: Dilute the supernatant with the appropriate solvent and quantify the concentration of this compound using a validated analytical method. A standard curve of the compound should be prepared to ensure accurate quantification.

Trustworthiness: The validity of this method relies on ensuring that true equilibrium has been reached (e.g., by taking samples at multiple time points, such as 24 and 48 hours, to confirm the concentration is stable) and that the analytical method is accurate and precise.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The melting point and solubility of this compound are fundamental physicochemical properties that are indispensable for its development as a potential therapeutic agent. A reported melting point of 88 °C provides a key parameter for identity and purity checks. While it is known to be slightly soluble in water, its full solubility profile, particularly quantitative data in various organic and aqueous systems, warrants further investigation to facilitate its use in research and development. The standardized, authoritative protocols detailed in this guide for determining melting point (USP <741>) and thermodynamic solubility (shake-flask method) provide a robust framework for researchers to generate reliable and reproducible data, thereby ensuring the scientific integrity of their findings and advancing the potential of this compound in the field of drug discovery.

References

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles.

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

- US Pharmacopeia. (n.d.). <741> MELTING RANGE OR TEMPERATURE.

- BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Chemistry For Everyone. (2025, November 5).

- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

-

Giani, S., & Towers, N. M. (2019, April 18). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 177492-52-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1,3-Benzoxazol-5-amine | C7H6N2O | CID 1482188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Benzoxazole-6-carboxylic acid | TargetMol [targetmol.com]

spectroscopic data (NMR, IR, MS) of 1,3-Benzoxazol-6-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Benzoxazol-6-amine

Authored by: A Senior Application Scientist

Abstract

This compound is a heterocyclic compound featuring a benzoxazole scaffold, a privileged structure in medicinal chemistry and materials science.[1][2] Its utility in drug development and as a chemical building block necessitates unequivocal structural confirmation and purity assessment.[3] This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We delve into the causality behind experimental choices, present detailed protocols for data acquisition, and offer an integrated interpretation of the spectral data, providing researchers, scientists, and drug development professionals with a definitive reference for this compound.

Molecular Structure and Isomeric Context

The structural foundation of this compound is the fusion of a benzene ring with an oxazole ring. The position of the amine group at the 6-position is critical and must be distinguished from other possible isomers. Spectroscopic analysis provides the definitive evidence for this specific substitution pattern.

Figure 1: Chemical structure of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is the cornerstone of structural elucidation, providing precise information about the electronic environment, connectivity, and number of different protons in a molecule.

Expertise & Experience: The Rationale Behind the Protocol

The choice of a deuterated solvent is critical. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is preferred over Chloroform-d (CDCl₃). The amine protons (-NH₂) are acidic and exchange rapidly with deuterium in solvents like D₂O or CD₃OD, leading to signal broadening or disappearance. DMSO-d₆ is aprotic and an excellent solvent for polar compounds, allowing for the clear observation of N-H proton signals, which appear as a distinct singlet. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns in the aromatic region, ensuring accurate coupling constant (J-value) determination.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Temperature: 298 K (25 °C).

-

Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker systems).

-

Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons, especially the aromatic ones.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the residual DMSO peak to δ 2.50 ppm or the TMS peak to δ 0.00 ppm.

Data Presentation and Interpretation

The ¹H NMR spectrum provides a unique fingerprint of the molecule.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.45 | s | 1H | - | H-2 |

| ~7.40 | d | 1H | ~8.4 | H-4 |

| ~6.85 | d | 1H | ~2.0 | H-7 |

| ~6.70 | dd | 1H | ~8.4, ~2.0 | H-5 |

| ~5.50 | s (broad) | 2H | - | 6-NH₂ |

Note: Predicted chemical shifts are based on data from similar benzoxazole derivatives and established substituent effects. Actual values may vary slightly.[4][5]

-

H-2 (δ ~8.45): This proton is attached to the C2 carbon of the oxazole ring, positioned between two electronegative atoms (N and O). This deshielding environment shifts its signal significantly downfield. It appears as a singlet as there are no adjacent protons within three bonds.

-

Aromatic Protons (δ 6.70-7.40): The protons on the benzene ring form a coupled system.

-

H-4 (δ ~7.40): This proton is ortho to the oxazole ring fusion and experiences a standard aromatic environment. It is split into a doublet by its only neighbor, H-5 (³J coupling).

-

H-7 (δ ~6.85): This proton is ortho to the electron-donating amine group and meta to the oxazole nitrogen. The amine group's shielding effect shifts it upfield. It appears as a doublet due to coupling with H-5 (⁴J, meta-coupling), though this might appear as a narrow singlet depending on resolution.

-

H-5 (δ ~6.70): This proton is ortho to the amine group and meta to the ring fusion. It is the most upfield of the aromatic protons due to the strong shielding from the amine. It is split into a doublet of doublets by H-4 (³J, ortho-coupling) and H-7 (⁴J, meta-coupling).

-

-

Amine Protons (δ ~5.50): The two protons of the primary amine group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. This signal's integration value of 2H is a key identifier.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon framework. Each unique carbon atom in the molecule produces a distinct signal.

Expertise & Experience: Protocol Considerations

¹³C NMR experiments require a significantly larger number of scans compared to ¹H NMR due to the low natural abundance (~1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio. A proton-decoupled experiment is standard, which collapses all C-H coupling, resulting in a spectrum of singlets for each unique carbon. This simplifies the spectrum and enhances the signal-to-noise ratio.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C nucleus channel (e.g., 101 MHz for a 400 MHz spectrometer).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with a 90° pulse (e.g., 'zgpg30' on Bruker systems).

-

Number of Scans: 1024 to 4096 scans are typically required.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Process the data similarly to ¹H NMR. The chemical shift is referenced to the solvent peak (DMSO-d₆ at δ 39.52 ppm) or TMS (δ 0.00 ppm).

Data Presentation and Interpretation

The seven unique carbon atoms of this compound will produce seven distinct signals.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155.0 | C-2 | Most downfield; between N and O in the heterocyclic ring. |

| ~151.5 | C-7a | Fused carbon attached to nitrogen. |

| ~148.0 | C-6 | Attached to the electron-donating -NH₂ group. |

| ~142.0 | C-3a | Fused carbon attached to oxygen. |

| ~118.0 | C-5 | Shielded by the ortho -NH₂ group. |

| ~110.0 | C-4 | Standard aromatic carbon. |

| ~98.0 | C-7 | Most upfield aromatic; shielded by the ortho -NH₂ group. |

Note: Predicted chemical shifts are based on data from similar benzoxazole derivatives.[6][7]

The chemical shifts are highly informative:

-

Heterocyclic Carbons (C-2, C-7a, C-3a): These carbons are significantly downfield due to their sp² hybridization and direct attachment to electronegative heteroatoms. C-2 is the most deshielded.

-

Amine-Substituted Carbon (C-6): The carbon directly bonded to the amine group is shifted downfield due to the electronegativity of nitrogen, but this effect is modulated by resonance.

-

Aromatic Carbons (C-4, C-5, C-7): The positions of these signals are dictated by the electronic effects of the fused oxazole ring and the amine substituent. C-7, being ortho to the powerful electron-donating amine group, is the most shielded (upfield).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Experience: Validating the Protocol

For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a robust choice. It is crucial that the KBr is thoroughly dried to prevent a broad O-H absorption band around 3400 cm⁻¹ from interfering with the N-H signals. The sample must be finely ground and homogeneously mixed with the KBr to minimize light scattering and produce a high-quality spectrum.

Experimental Protocol: IR Data Acquisition (KBr Method)

-

Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Collection: Record the spectrum, typically from 4000 to 400 cm⁻¹. Collect a background spectrum of the empty sample chamber beforehand, which is automatically subtracted from the sample spectrum.

Data Presentation and Interpretation

The IR spectrum confirms the presence of the key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450 - 3300 | Medium, Two Bands | N-H asymmetric & symmetric stretching (primary amine) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| ~1640 | Strong | C=N stretching (oxazole ring) |

| 1620 - 1580 | Medium-Strong | N-H bending (scissoring) and Aromatic C=C stretching |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretching (aryl ether) |

| 850 - 800 | Strong | C-H out-of-plane bending (substituted benzene) |

-

N-H Stretching (3450-3300 cm⁻¹): The presence of two distinct bands in this region is definitive proof of a primary amine (-NH₂).[8] These correspond to the asymmetric and symmetric stretching vibrations.

-

C=N Stretching (~1640 cm⁻¹): A strong absorption band in this region is characteristic of the imine-like double bond within the benzoxazole ring system.[9]

-

Aromatic Vibrations: The signals for aromatic C-H stretching (>3000 cm⁻¹) and C=C stretching (~1600-1450 cm⁻¹) confirm the presence of the benzene ring.

-

C-O-C Stretching (~1250 cm⁻¹): The strong band corresponding to the asymmetric C-O-C stretch is a key indicator of the ether-like linkage within the oxazole ring.[10]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula with high accuracy.

Expertise & Experience: Ionization Method and Fragmentation Logic

Electron Ionization (EI) is a classic, high-energy technique that induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" for the molecule. For this compound (C₇H₆N₂O, Exact Mass: 134.0480), the molecular ion peak (M⁺˙) at m/z 134 is expected. The fragmentation pattern of benzoxazoles is well-documented and typically involves the loss of stable neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN), which is a self-validating feature of the core structure.[11]

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection if coupled with Gas Chromatography (GC).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV) in the ion source.

-

Mass Analysis: Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum. For HRMS, a high-resolution analyzer like a TOF or Orbitrap is used to measure m/z values to four or more decimal places.

Data Presentation and Interpretation

The mass spectrum provides the molecular weight and structural fragments.

Table 4: Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion | Formula | Notes |

| 134 | [M]⁺˙ | [C₇H₆N₂O]⁺˙ | Molecular Ion |

| 106 | [M - CO]⁺˙ | [C₆H₆N₂]⁺˙ | Loss of carbon monoxide |

| 107 | [M - HCN]⁺ | [C₆H₅NO]⁺ | Loss of hydrogen cyanide |

| 80 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | Further fragmentation |

-

Molecular Ion (m/z 134): The presence of this peak confirms the molecular weight of the compound. The odd molecular weight is consistent with the presence of two nitrogen atoms (Nitrogen Rule). An HRMS measurement of ~134.0480 would confirm the elemental formula C₇H₆N₂O.[12]

-

Fragmentation Pathway: The primary fragmentation involves the cleavage of the stable oxazole ring.

Figure 2: Proposed primary fragmentation pathway for this compound.

Holistic Interpretation: A Unified Structural Proof

No single technique provides a complete structural picture. The power of spectroscopic characterization lies in the synthesis of data from all methods.

-

MS establishes the Formula: HRMS confirms the elemental composition is C₇H₆N₂O, with a molecular weight of 134.

-

IR confirms Functional Groups: IR spectroscopy provides definitive evidence for a primary amine (-NH₂) and the benzoxazole core (C=N, C-O-C).

-

NMR builds the Skeleton:

-

¹³C NMR shows seven unique carbons, consistent with the proposed structure.

-

¹H NMR confirms the presence of five distinct proton environments: one on the oxazole ring, three on the benzene ring, and two on the amine group. The integration (1H, 1H, 1H, 1H, 2H) perfectly matches the structure.

-

The coupling patterns (splitting) in the ¹H NMR aromatic region definitively establish the 1,2,4-trisubstitution pattern on the benzene ring, confirming the amine is at the 6-position.

-

Together, these interlocking pieces of evidence provide an unequivocal and self-validating confirmation of the structure as this compound, empowering researchers to proceed with confidence in their work.

References

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoxazole - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound(177492-52-3) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. jocpr.com [jocpr.com]

- 10. Benzoxazole [webbook.nist.gov]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. PubChemLite - this compound (C7H6N2O) [pubchemlite.lcsb.uni.lu]

A Senior Application Scientist's Guide to the Synthesis of 1,3-Benzoxazol-6-amine from o-Aminophenol

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and drug development, featuring in numerous therapeutic agents due to its broad spectrum of biological activities.[1][2][3] This technical guide provides an in-depth, field-proven methodology for the synthesis of 1,3-Benzoxazol-6-amine, a key intermediate for functionalization, starting from the readily available precursor, o-aminophenol. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide robust, self-validating protocols suitable for a professional research and development setting. We will detail a reliable three-step synthetic pathway: (1) the formation of the core benzoxazole ring via acid-catalyzed cyclocondensation, (2) regioselective nitration to install a precursor nitro group at the C-6 position, and (3) subsequent reduction to yield the target amine. Each stage is supported by mechanistic insights, detailed experimental procedures, characterization data, and visual workflows to ensure clarity and reproducibility.

Introduction: The Significance of the Benzoxazole Core

Benzoxazole, a bicyclic system comprising a benzene ring fused to an oxazole ring, is a cornerstone in the design of bioactive molecules.[4] Its planar structure and the presence of hydrogen bond acceptors (nitrogen and oxygen) facilitate critical interactions with biological macromolecules, leading to diverse pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][5] this compound, in particular, serves as a versatile building block. The amino group at the 6-position provides a reactive handle for further molecular elaboration, allowing for the construction of extensive libraries of derivatives in drug discovery campaigns.

The synthesis commences with o-aminophenol, an inexpensive and accessible starting material, making this pathway both economically and synthetically practical.[6] The journey from this simple precursor to the functionalized target molecule involves a sequence of fundamental organic transformations, each requiring careful control of reaction conditions to ensure high yield and purity.

Overall Synthetic Strategy

The direct synthesis of this compound from o-aminophenol is not a single-step transformation. The most scientifically sound and widely practiced approach involves a three-stage process that builds the molecule logically. This strategy ensures high regioselectivity and provides opportunities to isolate and purify intermediates, leading to a higher quality final product.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of the Benzoxazole Core

The foundational step is the construction of the benzoxazole ring system. This is achieved through the cyclocondensation of o-aminophenol with a one-carbon electrophile. While various reagents like aldehydes or acyl chlorides can be used, the reaction with formic acid is one of the most direct methods to produce the unsubstituted parent benzoxazole.[5][7]

Causality of Experimental Choice: Polyphosphoric acid (PPA) is the medium of choice for this transformation.[8] It serves a dual role: as a powerful Brønsted acid catalyst to activate the formyl group and as a potent dehydrating agent to drive the final cyclization-aromatization step by removing the water molecule formed, thus pushing the equilibrium towards the product.[9] The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate.

Reaction Mechanism: Cyclocondensation

The reaction proceeds via two key stages:

-

N-Formylation: The amino group of o-aminophenol acts as a nucleophile, attacking the formic acid (or its activated form) to generate an N-formyl-2-aminophenol intermediate.

-

Cyclodehydration: Under strong acid catalysis and heat, the phenolic hydroxyl group attacks the electrophilic carbonyl carbon of the formamide. Subsequent dehydration of the resulting hemiaminal-like intermediate leads to the formation of the aromatic benzoxazole ring.

Caption: Key mechanistic stages in the formation of the benzoxazole ring.

Detailed Experimental Protocol: Synthesis of Benzoxazole

Materials:

-

o-Aminophenol

-

Formic acid (98%)

-

Polyphosphoric acid (PPA)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, carefully place polyphosphoric acid (30 g).

-

Reagent Addition: With efficient stirring, add o-aminophenol (5.45 g, 0.05 mol) to the PPA. Follow this with the slow, dropwise addition of formic acid (2.3 mL, 0.06 mol).[7]

-

Heating: Heat the reaction mixture to 150-160 °C in an oil bath and maintain this temperature for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

-

Work-up: After completion, allow the mixture to cool to approximately 80 °C. In a separate large beaker, prepare about 150 g of crushed ice. Carefully and slowly pour the warm reaction mixture onto the crushed ice with vigorous stirring.

-

Neutralization & Extraction: The acidic aqueous mixture is then neutralized carefully with a saturated solution of NaHCO₃ until the pH is ~7. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield crude benzoxazole. Further purification can be achieved by vacuum distillation.

| Parameter | Value | Reference |

| Temperature | 150-160 °C | [7] |

| Reaction Time | 2-3 hours | [7] |

| Catalyst/Solvent | Polyphosphoric Acid (PPA) | [5][8] |

| Typical Yield | 85-95% | [7] |

Step 2: Regioselective Nitration of Benzoxazole

With the benzoxazole core constructed, the next step is to introduce a nitro group, which will serve as the precursor to the target amine. Electrophilic aromatic substitution on the benzoxazole ring is directed by the combined electronic effects of the fused oxazole system. The oxygen atom is an ortho-, para-director, while the imine nitrogen is a meta-director. The 6-position is para to the strongly activating oxygen atom, making it a highly favorable site for electrophilic attack.

Causality of Experimental Choice: A standard nitrating mixture of concentrated nitric acid and sulfuric acid is employed. Sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. The reaction is conducted at low temperatures to control the exothermicity and prevent over-nitration or side reactions.

Detailed Experimental Protocol: Synthesis of 6-Nitrobenzoxazole

Materials:

-

Benzoxazole

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Concentrated nitric acid (HNO₃, 70%)

-

Ice-water bath

-

Crushed ice

Procedure:

-

Reaction Setup: Place benzoxazole (2.38 g, 0.02 mol) in a 100 mL flask and cool it in an ice-water bath to 0-5 °C.

-

Acid Addition: Slowly add concentrated sulfuric acid (10 mL) while maintaining the low temperature. Stir until all the benzoxazole has dissolved.

-

Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.5 mL, ~0.022 mol) to concentrated sulfuric acid (5 mL) in a separate flask, pre-chilled in an ice bath.

-

Reagent Addition: Add the cold nitrating mixture dropwise to the benzoxazole solution over 30 minutes, ensuring the internal temperature does not rise above 10 °C.

-

Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 2 hours.

-

Work-up: Pour the reaction mixture slowly onto a large volume of crushed ice (~200 g). The solid 6-nitrobenzoxazole will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry. The crude product can be recrystallized from ethanol to yield pure 6-nitrobenzoxazole.

Step 3: Reduction to this compound

The final step is the reduction of the nitro group to the desired amine. This is a standard transformation in organic synthesis with several reliable methods available.

Causality of Experimental Choice: Reduction using tin(II) chloride (SnCl₂) in ethanol or concentrated hydrochloric acid is a classic and highly effective method for converting aromatic nitro compounds to anilines. It is tolerant of many functional groups and generally proceeds with high yield. The reaction works by a series of single-electron transfers from the metal to the nitro group. An acidic work-up is required to liberate the free amine from its salt.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

6-Nitrobenzoxazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH), 10 M solution

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 6-nitrobenzoxazole (1.64 g, 0.01 mol) in ethanol (50 mL).

-

Reagent Addition: Add tin(II) chloride dihydrate (11.3 g, 0.05 mol) to the suspension, followed by the slow addition of concentrated HCl (20 mL).

-

Heating: Heat the mixture to reflux (approximately 80 °C) for 3 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Neutralization: Cool the remaining aqueous solution in an ice bath and carefully basify by the slow addition of 10 M NaOH solution until the pH is >10. The tin salts will precipitate as tin hydroxides.

-

Extraction: Extract the product from the aqueous slurry with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford pure this compound.

Characterization of this compound

The identity and purity of the final product must be confirmed through standard analytical techniques.

| Property | Data | Reference |

| Molecular Formula | C₇H₆N₂O | [10] |

| Molecular Weight | 134.14 g/mol | [10] |

| Appearance | Solid | [10] |

| ¹H NMR | Spectrum available | [11] |

| InChI Key | ZJYIRVSPPOOPCL-UHFFFAOYSA-N | [10] |

Safety and Handling

-

o-Aminophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Acids (PPA, H₂SO₄, HNO₃, HCl): Highly corrosive. Can cause severe burns. Always add acid to water/other solutions slowly, never the reverse. Handle with extreme care using appropriate PPE.

-

Nitration: The nitration reaction is highly exothermic. Strict temperature control is critical to prevent runaway reactions.

-

Solvents: Organic solvents like ethyl acetate are flammable. Work away from ignition sources.

Conclusion

This guide outlines a robust and reproducible three-step synthesis of this compound from o-aminophenol. By breaking down the process into logical stages—cyclocondensation, nitration, and reduction—this protocol allows for controlled execution and purification of intermediates, culminating in a high-purity final product. The detailed explanation of the causality behind procedural choices, coupled with mechanistic diagrams and step-by-step instructions, provides researchers and drug development professionals with a comprehensive and trustworthy resource for accessing this valuable synthetic intermediate.

References

- A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). International Journal of Pharmacy and Biological Sciences.

- A Technical Guide to the Synthesis of Benzoxazole Derivatives

- Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.

- Application of N-Formyl-2-aminophenol in the Synthesis of Benzoxazoles. (n.d.). BenchChem.

- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.

- Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.

- 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. (n.d.).

- Soni, S., et al. (2023).

- What is most feasible method to synthesise benzoxazole

- Nguyen, L. H. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.

- One step synthesis, characterization and anti-fungal activity of benzoxazole against candida albicans. (2016).

- This compound(177492-52-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- Synthesis of Benzoxazoles. (2022). ChemicalBook.

- This compound AldrichCPR. (n.d.). Sigma-Aldrich.

- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021).

- This compound AldrichCPR. (n.d.). Sigma-Aldrich.

- Biological activities of benzoxazole and its derivatives. (n.d.).

- Di Martino, S., & De Rosa, M. (2024).

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. ijpbs.com [ijpbs.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound(177492-52-3) 1H NMR [m.chemicalbook.com]

The Pharmacological Versatility of the Benzoxazole Scaffold: A Technical Guide to its Biological Activities

Foreword

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the need for greater efficacy, improved safety profiles, and the ability to overcome drug resistance. Within this pursuit, heterocyclic compounds have emerged as a cornerstone of drug discovery, offering a rich tapestry of chemical diversity and biological activity. Among these, the benzoxazole nucleus, a bicyclic system comprising a benzene ring fused to an oxazole ring, stands out as a "privileged scaffold." Its structural resemblance to endogenous purines like adenine and guanine allows for facile interaction with biological macromolecules, making it a fertile ground for the development of potent and selective therapeutic agents.[1][2]

This technical guide provides an in-depth exploration of the multifaceted biological activities of benzoxazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a compendium of their pharmacological effects but also a critical analysis of the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate these properties. We will delve into the causality behind experimental choices and present protocols as self-validating systems, aiming to equip the reader with both foundational knowledge and practical insights into this remarkable class of compounds.

The Benzoxazole Core: A Gateway to Diverse Biological Targets

The benzoxazole scaffold is an aromatic and planar system. This planarity facilitates π–π stacking interactions with biological targets, while the nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors.[3] These features, combined with the potential for substitution at various positions of the bicyclic ring, provide a versatile platform for designing molecules with a wide array of pharmacological activities. Benzoxazole derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3]

Anticancer Activity: Targeting the Pillars of Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine. Benzoxazole derivatives have emerged as a promising class of compounds with potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.[4][5] Their mechanisms of action are diverse, targeting key pathways involved in tumor growth, proliferation, and survival.

Mechanism of Action: A Multi-pronged Attack

The anticancer efficacy of benzoxazole derivatives stems from their ability to interact with several critical cellular targets:

-

Kinase Inhibition: A significant number of benzoxazole derivatives function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[6]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6] Several benzoxazole derivatives have been designed as potent VEGFR-2 inhibitors, effectively cutting off the tumor's blood supply.[7][8]

-

c-Met Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when activated, promotes cell proliferation, motility, and invasion. Dual inhibitors of both VEGFR-2 and c-Met have been developed from the benzoxazole scaffold, offering a promising strategy to combat tumor growth and metastasis simultaneously.[9]

-

-

DNA Topoisomerase II Inhibition: DNA topoisomerase II is an enzyme vital for DNA replication and cell division. Some benzoxazole derivatives have been shown to inhibit this enzyme, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[10]

-

Induction of Apoptosis: Many benzoxazole compounds trigger apoptosis through the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[10]

-

Aryl Hydrocarbon Receptor (AhR) Agonism: Certain benzoxazole derivatives act as agonists of the Aryl Hydrocarbon Receptor (AhR). This activation leads to the expression of cytochrome P450 enzymes, such as CYP1A1, which can metabolize the compounds into active anticancer agents.[11]

Below is a diagram illustrating the VEGFR-2 signaling pathway and the inhibitory action of benzoxazole derivatives.

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzoxazole derivatives is highly dependent on the nature and position of substituents on the benzoxazole core.[10]

-

Substitution at the 2-position: This position is a frequent site for modification, with aryl groups often conferring potent anticancer activity.[10]

-

Substitution at the 5-position: The introduction of small alkyl or halogen groups at this position can significantly modulate biological activity. For instance, some 5-methylbenzo[d]oxazole derivatives have demonstrated greater activity compared to their unsubstituted counterparts.[8][10]

-

Hybrid Molecules: Fusing the benzoxazole scaffold with other heterocyclic moieties, such as 1,3,4-oxadiazole or piperazine, has yielded highly potent anticancer agents.[2][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[12][13]

Protocol:

-

Cell Seeding:

-

Harvest and count cancer cells of interest.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the benzoxazole derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[14]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Experimental Workflow for MTT Assay:

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Quantitative Data: Anticancer Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 11b | MCF-7 (Breast) | 4.30 | VEGFR-2/c-Met inhibitor | [9] |

| Compound 11b | A549 (Lung) | 6.68 | VEGFR-2/c-Met inhibitor | [9] |

| Compound 12l | HepG2 (Liver) | 10.50 | VEGFR-2 inhibitor | [8] |

| Compound 12l | MCF-7 (Breast) | 15.21 | VEGFR-2 inhibitor | [8] |

| Nataxazole | AGS (Gastric) | ~0.4 µg/mL | Cell cycle arrest (S phase) | [5] |

| Compound 10 | HCV29T (Bladder) | 2.18 | Not specified | [15] |

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens poses a significant threat to global health. Benzoxazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[16]

Mechanism of Action

The antimicrobial action of benzoxazole derivatives is believed to involve multiple targets:

-

DNA Gyrase Inhibition: Some benzoxazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and repair. This mechanism is similar to that of quinolone antibiotics.[17]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the benzoxazole core may facilitate its insertion into the bacterial cell membrane, leading to disruption of membrane potential and leakage of cellular contents.

-

Inhibition of Biofilm Formation: Several benzoxazole derivatives have been found to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[18][19]

Protocol:

-

Preparation of Inoculum:

-

Culture the test microorganism in a suitable broth medium overnight.

-

Dilute the culture to achieve a standardized inoculum density, typically 5 x 10⁵ CFU/mL.[20]

-

-

Preparation of Compound Dilutions:

-

Perform a two-fold serial dilution of the benzoxazole derivative in a 96-well microtiter plate containing broth medium.[19]

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized bacterial or fungal suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[18]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[20]

-

Quantitative Data: Antimicrobial Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound B7 | P. aeruginosa (isolate) | 16 | [21] |

| Compound B11 | P. aeruginosa (isolate) | 16 | [21] |

| Various derivatives | E. faecalis (isolate) | 64 | [22] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Benzoxazole derivatives have shown potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[23][24]

Mechanism of Action: COX Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[25] Many benzoxazole derivatives act as selective inhibitors of COX-2, which is believed to be a major contributor to their anti-inflammatory effects with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[26][27]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[28][29]

Protocol:

-

Animal Acclimatization and Grouping:

-

Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

-

Divide the animals into groups (e.g., vehicle control, positive control like indomethacin, and test groups receiving different doses of the benzoxazole derivative).

-

-

Compound Administration:

-

Administer the test compound or controls to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

-

Induction of Inflammation:

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[22]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

-

Antiviral Activity: A Potential Weapon Against Viral Infections

The emergence of new viral diseases and the development of resistance to existing antiviral drugs highlight the need for novel therapeutic strategies. Benzoxazole derivatives have shown promise as antiviral agents against a variety of viruses.[31]

Mechanism of Action

The antiviral mechanisms of benzoxazole derivatives are still being elucidated but may include:

-

Inhibition of Viral Replication: Some derivatives may interfere with key viral enzymes, such as RNA polymerase or proteases, which are essential for viral replication.

-

Inhibition of Viral Entry: Benzoxazoles may block the attachment or entry of viruses into host cells.

-

Targeting Viral Proteins: Certain benzoxazole derivatives have been shown to bind to viral proteins, such as the coat protein of the Tobacco Mosaic Virus (TMV), hindering viral assembly and replication.[32][33]

Clinical Perspective and Future Directions

While the majority of research on benzoxazole derivatives is still in the preclinical stage, their diverse and potent biological activities underscore their significant therapeutic potential. For instance, the benzoxazole derivative benoxaprofen was previously marketed as a non-steroidal anti-inflammatory drug.[34] More recently, benzoxazole derivatives are being investigated for the treatment of psoriasis, demonstrating their potential for clinical applications.[34]

The future of benzoxazole-based drug discovery lies in the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic potential and minimizing off-target effects.

Conclusion

The benzoxazole scaffold represents a remarkably versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The continued exploration of this privileged structure, guided by a thorough understanding of its chemistry and pharmacology, holds immense promise for addressing some of the most pressing challenges in human health.

References

-

Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

-

Carrageenan-Induced Paw Edema. Bio-protocol. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. 2023-06-14. Available at: [Link]

-

Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions. Available at: [Link]

-

Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. 2022-08-01. Available at: [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. 2021-09-27. Available at: [Link]

-

Broth Dilution Method for MIC Determination. Microbe Online. 2013-11-15. Available at: [Link]

-

Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. MDPI. Available at: [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Available at: [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. 2013-11-10. Available at: [Link]

-

Carrageenan-Induced Paw Edema Test. Bio-protocol. Available at: [Link]

-

Structure activity relationship of benzoxazole derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. Available at: [Link]

-

Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. 2021-01-15. Available at: [Link]

-